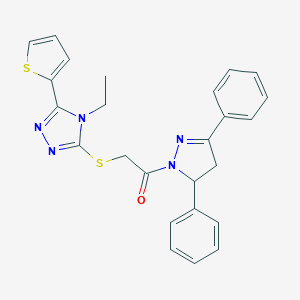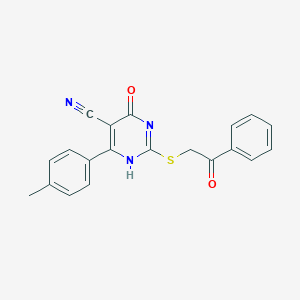![molecular formula C18H13ClN6O B292198 (3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292198.png)
(3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family. It has been studied for its potential therapeutic effects in various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of ((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes, such as protein kinases and cyclooxygenases, which are involved in cancer and inflammation.
Biochemical and Physiological Effects:
((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been shown to have various biochemical and physiological effects. In cancer, it has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and spread of cancer cells. In inflammation, it has been shown to reduce the production of inflammatory cytokines, which are molecules that promote inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its potential therapeutic effects in cancer and inflammation. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these diseases.
Zukünftige Richtungen
There are several future directions for the study of ((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one. One direction is to investigate its potential therapeutic effects in other diseases, such as diabetes and cardiovascular disease. Another direction is to optimize its use in cancer and inflammation by identifying its specific targets and developing more potent derivatives. Additionally, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
In conclusion, ((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is a chemical compound with potential therapeutic effects in cancer and inflammation. Its synthesis method has been reported in the literature, and its mechanism of action involves the inhibition of certain enzymes. However, further studies are needed to fully understand its mechanism of action and to optimize its use in these diseases.
Synthesemethoden
The synthesis of ((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been reported in the literature. One of the most common methods involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorobenzaldehyde hydrazone. The hydrazone is then reacted with 2-amino-5-phenylpyrazolo[1,5-a]pyrimidin-7-one in the presence of a base to yield ((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one.
Wissenschaftliche Forschungsanwendungen
((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been studied for its potential therapeutic effects in cancer and inflammation. In cancer, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation, it has been shown to reduce the production of inflammatory cytokines and the expression of inflammatory genes.
Eigenschaften
Molekularformel |
C18H13ClN6O |
|---|---|
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
(3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H13ClN6O/c19-12-7-4-8-13(9-12)22-23-16-17(20)24-25-15(26)10-14(21-18(16)25)11-5-2-1-3-6-11/h1-10,22H,(H2,20,24)/b23-16+ |
InChI-Schlüssel |
YEQUFAZPSFFVLN-XQNSMLJCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)/C(=N/NC4=CC(=CC=C4)Cl)/C(=N3)N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC(=CC=C4)Cl)C(=N3)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC(=CC=C4)Cl)C(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-anilino-1-(2-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292116.png)
![Ethyl 7-anilino-1-(4-ethoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292117.png)
![Ethyl 1-(4-chlorophenyl)-6-cyano-7-ethyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292118.png)
![2-({2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B292120.png)

![2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292123.png)
![1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292125.png)
![1H-benzimidazol-2-yl 2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292126.png)
![3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292130.png)
![ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B292131.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292132.png)

![6-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292135.png)
![3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile](/img/structure/B292138.png)